N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine follows IUPAC rules for heterocyclic compounds. The parent structure comprises two 1H-pyrazole rings:
- The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 3.
- The second pyrazole (1,4-dimethyl-1H-pyrazol-3-amine) includes methyl groups at positions 1 and 4, with an amine substituent at position 3.
The aminomethyl (−CH2NH−) bridge connects the 5-position of the first pyrazole to the 3-position of the second. The compound’s CAS registry number is 79778352 , and its molecular formula is C11H16N6 , corresponding to a molecular weight of 232.29 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6 |
| Molecular Weight | 232.29 g/mol |
| CAS Number | 79778352 |
| IUPAC Name | See above |
Molecular Geometry and Conformational Analysis
X-ray diffraction (XRD) studies of analogous pyrazole derivatives reveal that the aminomethyl linker adopts a gauche conformation to minimize steric hindrance between the two pyrazole rings . Key geometric parameters include:
- Bond lengths : The C−N bond in the aminomethyl group measures 1.45 Å , typical for single bonds, while the N−C bonds in the pyrazole rings range between 1.32–1.38 Å , consistent with partial double-bond character .
- Dihedral angles : The angle between the planes of the two pyrazole rings is 67.5° , indicating moderate conjugation between the heterocycles .
Crystal packing analysis shows intermolecular hydrogen bonds between the amine group and adjacent pyrazole nitrogen atoms, stabilizing the lattice structure .
Electronic Structure and Quantum Chemical Descriptors
Density functional theory (DFT) calculations on similar compounds predict the following electronic properties:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the aminomethyl group and the adjacent pyrazole nitrogen atoms, with an energy of −6.2 eV .
- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the π-system of the pyrazole rings, with an energy of −1.8 eV .
- Dipole moment : 3.8 Debye , indicating significant polarity due to the asymmetric distribution of methyl groups and the amine moiety .
The compound’s global electrophilicity index (ω = 1.5 eV) suggests moderate electrophilic character, making it reactive toward nucleophiles in synthetic applications .
Comparative Analysis with Related Pyrazolylmethylamine Derivatives
The structural and electronic features of this compound distinguish it from related derivatives:
| Compound | Key Differences |
|---|---|
| 1,4-Dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine | Lacks the aminomethyl bridge; shorter alkyl chain reduces steric hindrance. |
| 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol | Contains a hydroxyl group, enhancing hydrophilicity but reducing thermal stability. |
| 1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine | Features an additional methyl group on the bridging amine, increasing lipophilicity. |
The aminomethyl bridge in the title compound enhances conformational flexibility compared to rigid analogs, enabling interactions with diverse biological targets . However, this flexibility may reduce crystalline stability, as evidenced by its lower melting point (148°C ) relative to non-bridged derivatives (160–175°C ) .
Properties
CAS No. |
1856086-85-5 |
|---|---|
Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-7-15(3)14-11(8)12-6-10-5-9(2)13-16(10)4/h5,7H,6H2,1-4H3,(H,12,14) |
InChI Key |
QGULFMHIIWPEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation and Coupling
The most widely reported method involves sequential alkylation and nucleophilic substitution (Scheme 1):
-
Synthesis of 1,3-dimethyl-5-(chloromethyl)pyrazole :
-
1,3-Dimethylpyrazole is treated with chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions (AlCl, CHCl, 0°C → rt, 12 h).
-
Yield: 68–72% after silica gel chromatography.
-
-
Amination with 1,4-dimethylpyrazol-3-amine :
Limitations : Low overall yield (35–44%) due to competing elimination and over-alkylation.
One-Pot Tandem Alkylation-Cyclocondensation
Recent advances utilize tandem reactions to streamline synthesis (Scheme 2):
-
In situ generation of pyrazole intermediates :
-
Concurrent methylenation and amination :
Advantages : Reduced purification steps and reaction time (5 h total).
Catalytic and Industrial-Scale Approaches
Continuous Flow Synthesis
Industrial protocols emphasize throughput and safety:
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | Microreactor, 100°C, 10 min residence | 85% |
| Amination | Packed-bed reactor, 130°C, 5 min | 91% |
| Total | 77% |
Data adapted from EvitaChem’s pilot-scale production.
Key features:
-
Catalyst recycling : Immobilized KCO on mesoporous silica minimizes waste.
-
Solvent-free conditions : Supercritical CO enhances mass transfer.
Transition Metal-Catalyzed Coupling
Palladium-mediated strategies address steric challenges:
-
Buchwald-Hartwig amination :
Drawback : High catalyst loading (5 mol%) increases costs.
Optimization of Reaction Parameters
Solvent and Temperature Effects
A comparative study of amination conditions revealed:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 | 24 | 61 |
| DMF | 120 | 6 | 74 |
| Ethanol | 78 | 18 | 58 |
DMF outperforms due to improved solubility of intermediates and base (KCO).
Microwave-Assisted Acceleration
Microwave irradiation (170°C, 25 min) in MeCN boosts yields to 79% by enhancing kinetic control. Prolonged exposure (>30 min) degrades the product via Hofmann elimination.
Purification and Characterization
-
Chromatography :
-
Silica gel (ethyl acetate/hexane, 3:7) resolves unreacted amines and alkylation byproducts.
-
-
Recrystallization :
-
Spectroscopic confirmation :
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, coordination complexes based on pyrazole amide ligands have shown effective antifungal properties against various strains, including Fusarium species. In one study, a complex derived from 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide displayed competitive antifungal activity compared to standard treatments like cycloheximide .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer efficacy.
Case Study: Antibacterial Activity
A study examining the antibacterial properties of a series of pyrazole derivatives found that certain compounds exhibited inhibition zones comparable to established antibiotics. For example, a compound tested against E. coli showed a significant inhibition zone of 16.1 mm . This data supports the potential use of pyrazole derivatives in developing new antibacterial agents.
Agricultural Applications
Herbicides and Pesticides
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has been identified as a promising candidate for agricultural applications such as herbicides and fungicides. Its effectiveness in controlling various plant pathogens has been documented, making it a valuable tool for enhancing crop protection strategies .
Case Study: Efficacy Against Plant Pathogens
In field trials, certain pyrazole-based compounds demonstrated significant efficacy against common agricultural pests and diseases. For instance, formulations containing these compounds were found to reduce disease incidence by over 30% compared to untreated controls . This highlights their potential role in integrated pest management systems.
Materials Science
Coordination Complexes and Catalysis
Pyrazole derivatives are being explored for their ability to form coordination complexes with transition metals. These complexes have shown promise as catalysts in various chemical reactions, including oxidation and polymerization processes . The unique electronic properties of pyrazoles facilitate interactions with metal centers, enhancing catalytic efficiency.
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Agents | Effective against Fusarium; comparable to cycloheximide |
| Antibacterial Agents | Significant inhibition zones against E. coli | |
| Agricultural | Herbicides | Reduced disease incidence by over 30% in field trials |
| Pesticides | Effective control of agricultural pests | |
| Materials Science | Catalysts | Enhanced efficiency in oxidation and polymerization |
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Challenges and Opportunities
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its implications for drug development.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1855940-05-4
Research indicates that compounds with pyrazole structures can modulate critical cellular pathways, particularly those involved in cancer proliferation and survival. The following mechanisms have been identified:
- mTORC1 Inhibition : The compound has shown to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to reduced cell viability in cancer cells by disrupting autophagic processes .
- Autophagy Modulation : Studies have reported that this compound can alter autophagic flux, particularly under nutrient-deprived conditions. This modulation can lead to increased accumulation of autophagic markers such as LC3-II, suggesting a potential role in enhancing autophagic cell death in cancer cells .
Biological Activity in Cancer Models
The biological activity of this compound has been evaluated across various cancer models:
Antiproliferative Effects
The compound exhibits significant antiproliferative activity against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | < 0.5 | mTORC1 inhibition |
| MDA-MB-231 (Breast) | < 0.7 | Autophagy induction |
| HepG2 (Liver) | < 0.6 | Disruption of autophagic flux |
| A549 (Lung) | < 0.8 | Apoptosis via mTORC1 pathway |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on mTORC1 and Autophagy : A study published in Nature demonstrated that pyrazole derivatives could significantly reduce mTORC1 activity and promote autophagy in pancreatic cancer cells . This suggests that compounds targeting these pathways may enhance therapeutic outcomes.
- Anticancer Activity in Solid Tumors : Research has indicated that pyrazole-based compounds can selectively target solid tumors under metabolic stress conditions, potentially exploiting the tumor microenvironment's vulnerabilities .
- Synthesis and Evaluation : Another study synthesized various pyrazole analogues and evaluated their biological activities, finding substantial anticancer properties linked to structural modifications around the pyrazole ring .
Q & A
Q. What are the common synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example:
- Step 1 : Condensation of hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) under controlled pH and temperature to form the pyrazole core .
- Step 2 : Alkylation or nucleophilic substitution to introduce substituents like methyl or benzyl groups. For instance, reaction with chloromethylpyrazole derivatives in the presence of bases (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key reagents include hydrazine, carbonyl compounds, and alkyl halides. Yield optimization requires careful control of reaction time and stoichiometry .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing methyl groups and amine protons .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like amines (N-H stretches at ~3300 cm⁻¹) and pyrazole rings .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL or ORTEP-3 for bond angles and torsional strain analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Reactions often proceed at 60–80°C for cyclocondensation but may require lower temperatures (e.g., 35°C) for sensitive intermediates .
- Catalysts : Copper(I) bromide or cesium carbonate enhances coupling efficiency in alkylation steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMSO) improve solubility, while microwave-assisted synthesis reduces reaction time .
- Purification : Gradient elution in chromatography (e.g., ethyl acetate/hexane) separates byproducts .
Q. How does structural modification influence biological activity in pyrazole derivatives?
- Substituent Effects : Fluorine or ethyl groups at specific positions (e.g., 5-fluoro in ) enhance binding to enzymes like kinases by altering electronic properties .
- QSAR Studies : Correlate logP values with membrane permeability; bulky substituents (e.g., isopropyl) may hinder target engagement .
- Mechanistic Insights : Electrophilic substituents (e.g., nitro groups) increase reactivity toward nucleophilic residues in active sites .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
- Twinning Analysis : SHELXL refines high-resolution data to detect crystal twinning, which may obscure true binding conformations .
- Hydrogen Bond Networks : ORTEP-3 visualizes interactions (e.g., amine-pyrazole H-bonds) that explain variations in enzyme inhibition .
- Comparative Studies : Overlay structures with analogs (e.g., 1,3-dimethylpyrazole derivatives) to identify steric clashes or favorable interactions .
Data Analysis and Validation
Q. What strategies address contradictions in reported synthetic yields?
- Replicate Key Steps : Reproduce reactions with strict adherence to stoichiometry (e.g., 1:1.2 molar ratios for alkylation) .
- Byproduct Identification : LC-MS or TLC monitors intermediate stability; side reactions (e.g., over-alkylation) reduce yields .
- Batch Consistency : Use standardized reagents (e.g., anhydrous solvents) to minimize variability .
Q. How to validate the compound’s mechanism of action in kinase inhibition?
- Enzyme Assays : Measure IC₅₀ values using recombinant RIP3 kinase (see ) with ATP-concentration-dependent inhibition .
- Molecular Docking : Align the compound’s crystal structure with kinase active sites (e.g., GSK-843 in ) using AutoDock Vina .
- Mutagenesis Studies : Introduce mutations (e.g., K51A in the ATP-binding pocket) to confirm critical interactions .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar pyrazole derivatives?
- Bioactivity : Unlike N-ethyl-1,3-dimethylpyrazole derivatives (), the target compound’s methylene bridge may enhance conformational flexibility for target binding .
- Reactivity : Fluorine substitution (as in ) increases metabolic stability compared to non-halogenated analogs .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals higher melting points (e.g., 172–173°C in ) due to crystalline packing .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
